molecular formula C12H16FN B8012211 6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B8012211
M. Wt: 193.26 g/mol
InChI Key: KYJMCSGXJLHJBD-UHFFFAOYSA-N
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Description

6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is a fluorinated derivative of tetrahydroquinoline. This compound is notable for its unique structural features, which include a fluorine atom at the 6-position and three methyl groups at the 2, 2, and 4 positions. These modifications impart distinct chemical and physical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available aniline derivatives.

    Fluorination: Introduction of the fluorine atom at the 6-position can be achieved using electrophilic fluorination reagents such as Selectfluor.

    Cyclization: The cyclization process involves the formation of the tetrahydroquinoline ring, often using acid catalysts like sulfuric acid or Lewis acids.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions, often using hydrogen gas in the presence of palladium on carbon, can convert the tetrahydroquinoline ring to a fully saturated quinoline.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine position, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Saturated quinoline compounds.

    Substitution: Various substituted tetrahydroquinolines depending on the nucleophile used.

Scientific Research Applications

Chemistry: 6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules with specific pharmacological activities.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with advanced properties.

Mechanism of Action

The mechanism by which 6-fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline exerts its effects involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzyme active sites, potentially inhibiting or modulating enzyme activity. The methyl groups contribute to the compound’s hydrophobicity, affecting its distribution within biological systems.

Comparison with Similar Compounds

    2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.

    6-Fluoroquinoline: Lacks the tetrahydro structure and methyl groups, leading to distinct properties.

    2,2,4-Trimethylquinoline: Lacks both the fluorine atom and the tetrahydro structure.

Uniqueness: 6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is unique due to the combination of fluorine substitution and multiple methyl groups, which confer specific chemical and biological properties not found in its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

6-fluoro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c1-8-7-12(2,3)14-11-5-4-9(13)6-10(8)11/h4-6,8,14H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJMCSGXJLHJBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC2=C1C=C(C=C2)F)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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